molecular formula C19H14N2O3 B5789579 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide

3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide

Cat. No. B5789579
M. Wt: 318.3 g/mol
InChI Key: XZUIQHSTXPVJKP-VAWYXSNFSA-N
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Description

3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NNA and has a molecular formula of C20H14N2O3.

Scientific Research Applications

3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has been studied extensively due to its potential applications in various fields. This compound has been found to exhibit anticancer, antimicrobial, and antifungal properties. In addition, it has been studied for its potential use as a fluorescent probe for detecting protein aggregation and for its ability to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of enzymes that are involved in various biological processes, such as cell division and DNA replication. In addition, it has been suggested that 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide may work by disrupting the structure of proteins, leading to their inactivation.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In addition, 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide in lab experiments is its versatility. This compound has been studied in various fields, including cancer research, microbiology, and neurobiology. In addition, its fluorescent properties make it a useful tool for detecting protein aggregation and studying protein-protein interactions. However, there are also limitations to using 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide in lab experiments. For example, this compound may have toxic effects on cells at high concentrations, making it difficult to use in certain experiments.

Future Directions

There are many future directions for research on 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide. One area of interest is its potential use as a treatment for cancer. Studies have shown that this compound has anticancer properties, and further research could lead to the development of new cancer therapies. In addition, research on the mechanism of action of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide could provide insight into the biological processes that it affects, leading to new discoveries in various fields. Finally, further studies on the toxicity of this compound could help to determine its safety for use in humans.

Synthesis Methods

The synthesis of 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide involves the reaction of 1-naphthylamine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified through recrystallization. This method has been reported in various research papers, and it has been found to be a reliable and efficient way to synthesize 3-(1-naphthyl)-N-(3-nitrophenyl)acrylamide.

properties

IUPAC Name

(E)-3-naphthalen-1-yl-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3/c22-19(20-16-8-4-9-17(13-16)21(23)24)12-11-15-7-3-6-14-5-1-2-10-18(14)15/h1-13H,(H,20,22)/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUIQHSTXPVJKP-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(naphthalen-1-yl)-N-(3-nitrophenyl)prop-2-enamide

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